molecular formula C22H28N2O4S2 B3637830 N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide

N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B3637830
M. Wt: 448.6 g/mol
InChI Key: GTIYDKVTMORNIK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes cyclopentyl and sulfonamide groups attached to a phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrobenzenesulfonamide with cyclopentylamine under controlled conditions to form the intermediate N-cyclopentyl-4-nitrobenzenesulfonamide . This intermediate is then subjected to reduction reactions to convert the nitro group to an amine group, followed by further reactions to introduce the cyclopentylsulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-cyclopentyl-4-[4-(cyclopentylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c25-29(26,23-19-5-1-2-6-19)21-13-9-17(10-14-21)18-11-15-22(16-12-18)30(27,28)24-20-7-3-4-8-20/h9-16,19-20,23-24H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIYDKVTMORNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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